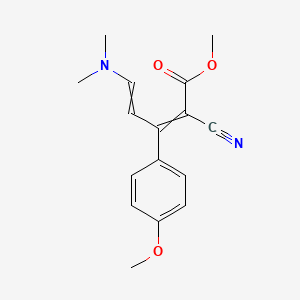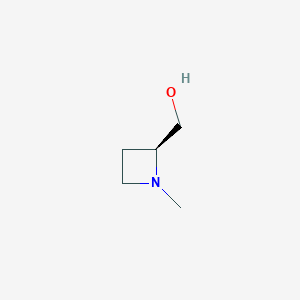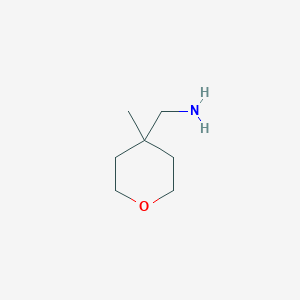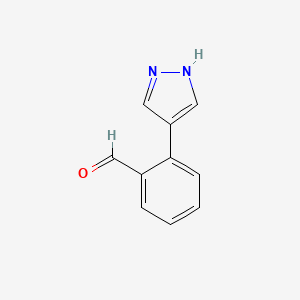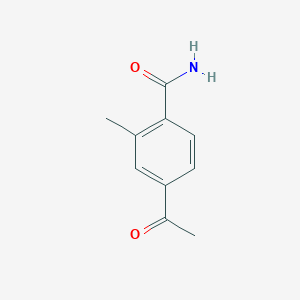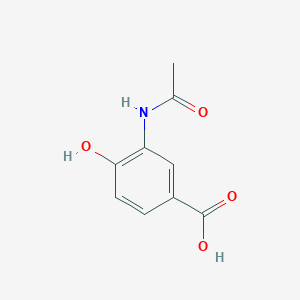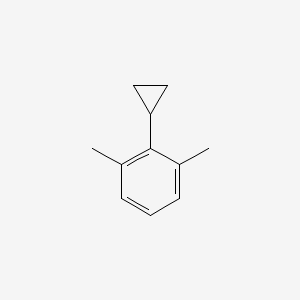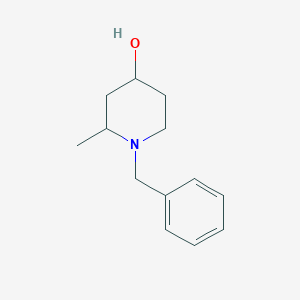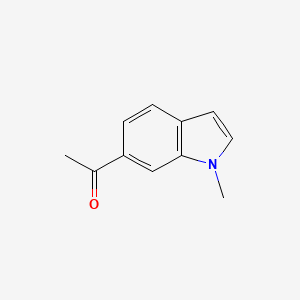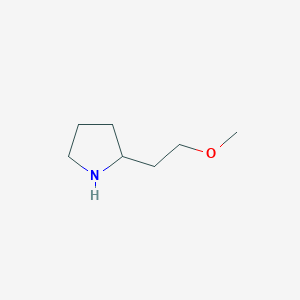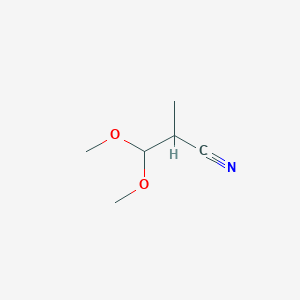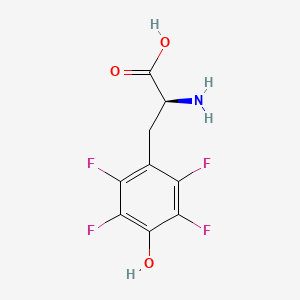![molecular formula C9H15NO2 B1396692 Methyl-8-Azabicyclo[3.2.1]octan-2-carboxylat CAS No. 1408075-58-0](/img/structure/B1396692.png)
Methyl-8-Azabicyclo[3.2.1]octan-2-carboxylat
Übersicht
Beschreibung
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The structure of this compound includes a bicyclic ring system with a nitrogen atom, making it a significant scaffold in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate has several scientific research applications:
Wirkmechanismus
Target of Action
Methyl 8-azabicyclo[3.2.1]octane-2-carboxylate is a compound that is part of the family of tropane alkaloids . The primary targets of this compound are likely to be similar to those of other tropane alkaloids, which are known to interact with various receptors in the nervous system .
Mode of Action
The mode of action of Methyl 8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, can block the reuptake of certain neurotransmitters, thereby increasing their concentration and prolonging their effects .
Biochemical Pathways
The biochemical pathways affected by Methyl 8-azabicyclo[3.2.1]octane-2-carboxylate are likely to be those involved in neurotransmission, given the compound’s structural similarity to other tropane alkaloids . These alkaloids are known to affect the dopamine, serotonin, and norepinephrine pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Methyl 8-azabicyclo[32Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Methyl 8-azabicyclo[32Based on its structural similarity to other tropane alkaloids, it may increase the concentration of certain neurotransmitters in the synaptic cleft, leading to enhanced or prolonged neurotransmission .
Biochemische Analyse
Biochemical Properties
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine in the nervous system . The compound acts as an inhibitor of these enzymes, thereby affecting neurotransmission. Additionally, it interacts with various proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby altering neuronal communication . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound can modulate the activity of other enzymes and proteins involved in signal transduction, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cholinesterase activity, resulting in persistent changes in cellular function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits mild inhibitory effects on cholinesterase activity, leading to subtle changes in neurotransmission . At higher doses, it can cause significant inhibition of enzyme activity, resulting in pronounced physiological and behavioral effects . Toxicity studies have shown that excessive doses can lead to adverse effects, including neurotoxicity and disruption of normal cellular functions .
Metabolic Pathways
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate is critical for its activity and function. The compound is known to localize within specific cellular compartments, including the cytoplasm and the synaptic cleft . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which distinguishes it from other similar compounds. This unique structure contributes to its diverse biological activities and its importance in medicinal chemistry .
Eigenschaften
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYACLARXDGFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2-position stereochemistry in Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs?
A1: Research on Methyl 3β-substituted 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylates indicates that the stereochemistry at the 2-position significantly influences the compound's stability and interaction with biological targets. Studies using base-catalyzed deuterium incorporation and epimerization revealed that the 2α-epimers are thermodynamically more stable than their 2β counterparts []. This difference in stability is attributed to the higher energy transition states associated with deprotonation at the C-2 position from the β-face compared to the α-face [].
Q2: How does the N-substituent in Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate derivatives affect their interaction with the dopamine transporter (DAT)?
A2: Investigations into rigid adenine nucleoside derivatives, incorporating the Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate core structure, have shown that the N-substituent plays a crucial role in their interaction with the DAT []. Specifically, smaller N6 substituents, like methyl or ethyl groups, were found to enhance binding to the DAT, as measured by [125I] methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (RTI-55) displacement []. In contrast, larger or bulkier substituents at this position may hinder interaction with the DAT.
Q3: Can Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs form unique interactions with metal ions?
A3: Yes, research has shown that Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs can interact with metal ions. For example, L-cocaine, a naturally occurring analog, forms a salt with gold(III) tetrachloride []. In this salt, the protonated nitrogen atom of the L-cocaine molecule forms an intramolecular hydrogen bond with the oxygen atom of the methoxycarbonyl group []. This interaction highlights the potential for these types of compounds to coordinate with metal centers, which could be relevant for developing novel catalysts or understanding their behavior in biological systems.
Q4: How does the presence of a 3β-hydroxyl group influence the metabolism of Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs?
A4: Studies focusing on the synthesis of potential metabolites for brain imaging agents like methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate demonstrate that the 3β-position is susceptible to hydroxylation []. This metabolic transformation is significant because it can alter the compound's pharmacological activity and pharmacokinetic properties. The presence of a hydroxyl group can influence the molecule's polarity, potentially impacting its ability to cross the blood-brain barrier or interact with its intended target.
Q5: What are the potential applications of rigid adenine nucleoside derivatives containing the Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate core?
A5: Rigid adenine nucleoside derivatives represent a novel class of DAT ligands with potential therapeutic applications []. Their ability to either enhance or inhibit radioligand binding at the DAT, coupled with their capacity to modulate neurotransmitter uptake, suggests potential as pharmacological tools for investigating DAT function []. Further research is needed to fully elucidate their therapeutic potential and optimize their selectivity profiles for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


